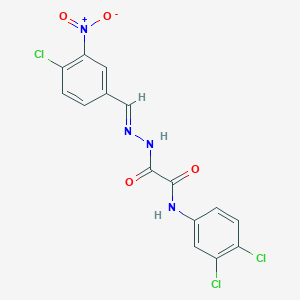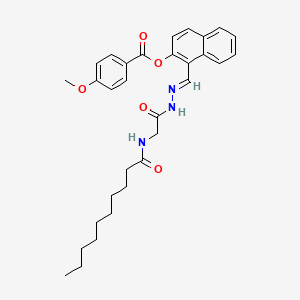![molecular formula C18H18N2OS3 B12029458 2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12029458.png)
2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER is a complex organic compound that features a thiadiazole ring substituted with a 2-methylbenzyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .
Applications De Recherche Scientifique
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER has several scientific research applications:
Mécanisme D'action
The mechanism of action of ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings can interact with various receptors and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-((3-METHYLBENZYL)SULFANYL)-4-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
- 2-{5-[(2-Methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H18N2OS3 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H18N2OS3/c1-13-5-3-4-6-15(13)12-23-18-20-19-17(24-18)22-11-14-7-9-16(21-2)10-8-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
QSTUYYKDVLVMJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12029377.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029379.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12029382.png)

![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12029400.png)




![N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12029413.png)


![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029427.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-tert-butylbenzoate](/img/structure/B12029438.png)
